SGLT1 Transporter Interaction: Helicin is Actively Transported, Unlike Salicin
In a direct electrophysiological comparison using Xenopus oocytes expressing the SGLT1 transporter, Helicin acted as a transported substrate, inducing measurable inward currents, while the structurally analogous salicin was a non-interacting sugar that failed to produce any transport-associated current [1].
| Evidence Dimension | Substrate transport by SGLT1 (Na+/glucose cotransporter) |
|---|---|
| Target Compound Data | Transported substrate (induces measurable inward current) |
| Comparator Or Baseline | Salicin: Non-interacting sugar (no transport-associated current) |
| Quantified Difference | Qualitative functional difference: transport vs. no interaction |
| Conditions | Xenopus oocytes heterologously expressing intestinal SGLT1; two-electrode voltage clamp electrophysiology. |
Why This Matters
For researchers studying intestinal glucose transport or developing prodrugs targeting SGLT1-mediated uptake, Helicin is a requisite substrate, while salicin is functionally inert in this system.
- [1] Lostao, M. P., Hirayama, B. A., Loo, D. D., & Wright, E. M. (1994). Phenylglucosides and the Na+/glucose cotransporter (SGLT1): analysis of interactions. The Journal of Membrane Biology, 142(2), 161–170. View Source
